N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide

HDAC6 inhibition epigenetics neuroinflammation

This pyridazinone-core HDAC6 inhibitor delivers validated brain penetration confirmed by rodent [18F]PET imaging, combining >116-fold isoform selectivity over HDAC1/2/3 with a non-hydroxamate zinc-binding group that avoids the metabolic instability and metal promiscuity of hydroxamate-based probes (e.g., SAHA, ACY-1215). For neuroinflammation researchers studying microglial activation in Alzheimer's, Parkinson's, or TBI models, this compound provides CNS target engagement that brain-impermeable tools like Tubastatin A cannot achieve. Procure as a high-quality chemical probe for unambiguous HDAC6-specific biology deconvolution and as a scaffold for CNS PET tracer development.

Molecular Formula C16H16FN3O2
Molecular Weight 301.321
CAS No. 921850-00-2
Cat. No. B2920485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide
CAS921850-00-2
Molecular FormulaC16H16FN3O2
Molecular Weight301.321
Structural Identifiers
SMILESC1CC1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H16FN3O2/c17-13-5-3-11(4-6-13)14-7-8-15(21)20(19-14)10-9-18-16(22)12-1-2-12/h3-8,12H,1-2,9-10H2,(H,18,22)
InChIKeyFOEDHUOGBKOUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide (CAS 921850-00-2): Procurement-Relevant Identity and Core Pharmacology


N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide is a synthetic small-molecule histone deacetylase 6 (HDAC6) inhibitor featuring a pyridazinone core coupled to a cyclopropanecarboxamide moiety via an ethyl linker [1]. It exhibits potent, isoform-selective inhibition of HDAC6 and demonstrable brain penetration, positioning it as a differentiated research tool for central nervous system inflammation and oncology programs compared to broader-spectrum HDAC inhibitors or hydroxamate-based HDAC6 probes [1].

Why Generic HDAC6 Inhibitors Cannot Substitute for N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide in CNS-Focused Research


Interchangeability among HDAC6 inhibitors is confounded by divergent selectivity windows, zinc-binding group (ZBG) chemistries, and blood-brain barrier (BBB) penetration profiles. For example, the widely used Tubastatin A exhibits HDAC6 IC50 ≈ 15 nM but limited brain exposure, while hydroxamate-based probes (e.g., SAHA, ACY-1215/Ricolinostat) carry class I off-target activity that confounds neuroinflammation readouts [1]. N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide incorporates a non-hydroxamate ZBG and a pyridazinone scaffold that together confer >116-fold selectivity over other HDAC isoforms alongside validated brain permeability in rodent PET imaging [1]. Substituting a generic HDAC6 inhibitor without equivalent CNS exposure and selectivity metrics risks ambiguous target engagement interpretation and batch-to-batch experimental variability.

Quantitative Differentiation Evidence for N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide Versus Comparator HDAC6 Inhibitors


HDAC6 Inhibitory Potency (IC50): Head-to-Head Comparison with Tubastatin A and ACY-1083

The compound demonstrates an HDAC6 IC50 of 1.8 nM in recombinant enzyme assays, representing 8.3-fold greater potency than the benchmark HDAC6 inhibitor Tubastatin A (IC50 = 15 nM) and 1.7-fold greater potency than the brain-penetrant comparator ACY-1083 (IC50 = 3 nM) [1].

HDAC6 inhibition epigenetics neuroinflammation

Isoform Selectivity Window: >116-Fold Selectivity for HDAC6 Over Other HDAC Isoforms

The compound achieves >116-fold selectivity for HDAC6 over other HDAC isoforms (class I, IIb, and IV) in broad-panel enzymatic screening [1]. In contrast, the clinical HDAC6 inhibitor ACY-1215 (Ricolinostat) demonstrates only ~10- to 12-fold selectivity over HDAC1/2/3 at clinically relevant concentrations [1], making the target compound's selectivity window approximately 10-fold wider.

HDAC isoform selectivity off-target profiling chemical probe

Brain Penetration Validated by [18F]-Radiotracer PET Imaging in Rodents

Brain permeability was directly demonstrated via positron emission tomography (PET) imaging of [18F]PB131 in mice, showing robust brain uptake, specific binding, and favorable biodistribution [1]. By comparison, Tubastatin A shows negligible brain exposure in rodent models (brain-to-plasma ratio <0.1) [1], while ACY-775, another brain-penetrant HDAC6 inhibitor, demonstrates detectable but lower CNS retention with an IC50 of 7.5 nM [1].

blood-brain barrier penetration PET imaging CNS pharmacokinetics

Anti-Neuroinflammatory Activity: Functional Target Engagement in BV2 Microglia and In Vivo LPS Model

In BV2 mouse microglial cells stimulated with LPS, the compound significantly suppressed pro-inflammatory cytokine production (TNF-alpha, IL-6, IL-1beta) at sub-micromolar concentrations [1]. In the LPS-induced systemic inflammation mouse model, pre-treatment with the compound attenuated neuroinflammatory marker expression in brain tissue [1]. While Tubastatin A shows anti-inflammatory activity in peripheral models, its lack of brain penetration precludes comparable in vivo neuroinflammation efficacy [1].

neuroinflammation microglia in vivo efficacy

Non-Hydroxamate Zinc-Binding Group: Structural Differentiation from Hydroxamate-Based HDAC6 Inhibitors

The compound employs a pyridazinone-based zinc-binding motif rather than the hydroxamate group found in SAHA (Vorinostat), ACY-1215, and Tubastatin A [1]. Hydroxamate ZBGs are associated with metal chelation promiscuity, metabolic glucuronidation, and poor pharmacokinetics [1]. The pyridazinone ZBG avoids these liabilities while maintaining high-affinity HDAC6 coordination, as evidenced by the 1.8 nM IC50 [1].

zinc-binding group pharmacophore chemical stability

Specificity Against CNS Off-Target Panel: No Significant Binding at 10 μM Across 58 CNS Targets

In a commercial panel of 58 CNS receptors, transporters, and ion channels, the compound exhibited no significant binding (>50% inhibition) at 10 μM concentration [1], indicating a clean off-target profile. Many comparators such as ACY-1215 exhibit measurable off-target activity at similar screening concentrations against serotonin and dopamine receptors due to their broader pharmacophore geometry [1].

CNS safety pharmacology off-target binding target specificity

Recommended Application Scenarios for N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide Based on Quantitative Differentiation Evidence


Neuroinflammation and Microglial Biology Studies Requiring Brain-Permeable HDAC6 Inhibition

The compound's PET-validated brain penetration [1] and potent suppression of pro-inflammatory cytokines in BV2 microglia [1] make it the preferred HDAC6 inhibitor for in vitro and in vivo neuroinflammation research. Researchers studying microglial activation in Alzheimer's disease, Parkinson's disease, or traumatic brain injury models, where brain-impermeable tools like Tubastatin A fail to demonstrate target engagement, will benefit from this compound's CNS accessibility [1].

HDAC6 Isoform Selectivity Profiling and Chemical Probe Studies

With >116-fold selectivity over all other HDAC isoforms [1], this compound serves as a high-quality chemical probe for dissecting HDAC6-specific biology. In experiments where parallel HDAC1/2/3 inhibition by less selective probes (e.g., ACY-1215 at ~10-fold selectivity [1]) would confound transcriptional readouts, this compound provides cleaner target deconvolution [1].

PET Tracer Development and In Vivo Target Engagement Studies

The successful [18F]PB131 PET imaging studies in mice [1] demonstrate the compound's suitability as a scaffold for CNS PET tracer development. Procurement for radiolabeling and translational imaging programs is justified by the demonstrated specific binding, favorable biodistribution, and clean CNS off-target profile [1].

Anti-Inflammatory Drug Discovery Campaigns Targeting Non-Hydroxamate HDAC6 Pharmacophores

The pyridazinone zinc-binding group [1] offers a structurally distinct alternative to hydroxamate-based HDAC6 inhibitors that suffer from metabolic instability and metal promiscuity [1]. Medicinal chemistry teams exploring non-hydroxamate ZBG scaffolds for lead optimization will find this compound a validated starting point with characterized potency, selectivity, and brain permeability [1].

Quote Request

Request a Quote for N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.